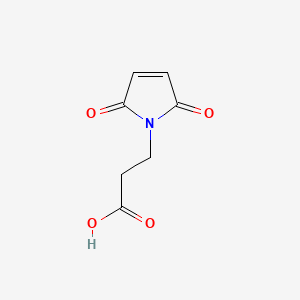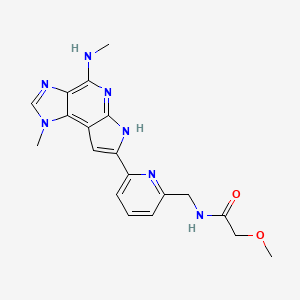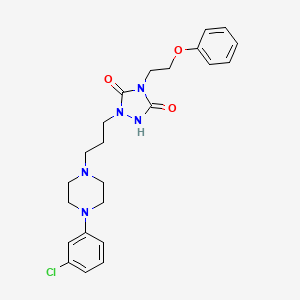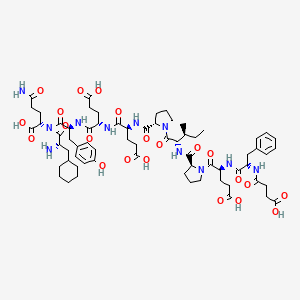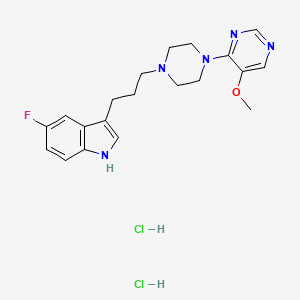
BMS-566419
Vue d'ensemble
Description
BMS 566419 est un composé de synthèse chimique connu pour son inhibition puissante de la déshydrogénase de l’inosine monophosphate (IMPDH). Cette enzyme joue un rôle crucial dans la synthèse de novo des nucléotides de guanosine, essentiels à la synthèse de l’ADN et de l’ARN. BMS 566419 s’est révélé prometteur dans les études précliniques pour ses applications thérapeutiques potentielles, en particulier dans le traitement de l’arthrite .
Applications De Recherche Scientifique
BMS 566419 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of inosine monophosphate dehydrogenase and its effects on nucleotide synthesis.
Biology: Investigated for its role in modulating immune cell proliferation and function.
Medicine: Explored as a potential therapeutic agent for conditions such as arthritis and transplant rejection due to its anti-inflammatory and immunosuppressive properties.
Industry: Utilized in the development of new drugs targeting inosine monophosphate dehydrogenase and related pathways
Mécanisme D'action
BMS 566419 exerce ses effets en inhibant la déshydrogénase de l’inosine monophosphate, une enzyme essentielle à la synthèse des nucléotides de guanosine. En bloquant cette enzyme, BMS 566419 réduit la disponibilité des nucléotides de guanosine, ce qui inhibe à son tour la prolifération des cellules immunitaires. Ce mécanisme est particulièrement bénéfique dans les affections caractérisées par une activité excessive des cellules immunitaires, telles que l’arthrite et le rejet de greffe .
Analyse Biochimique
Biochemical Properties
BMS-566419 plays a significant role in biochemical reactions as an IMPDH inhibitor . IMPDH is a crucial enzyme in the purine biosynthesis pathway, and its inhibition can affect the proliferation of cells .
Cellular Effects
This compound has been shown to inhibit the proliferation of human T-lymphoblasts and peripheral blood mononuclear cells (PBMCs) in vitro . This suggests that this compound can influence cell function by modulating cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the IMPDH enzyme, inhibiting its activity . This inhibition can lead to changes in gene expression and cellular metabolism, affecting the proliferation of cells .
Temporal Effects in Laboratory Settings
It has been shown to reduce paw swelling in a rat adjuvant arthritis model , indicating potential long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been fully explored. It has been shown to reduce paw swelling in a rat adjuvant arthritis model , suggesting potential dosage-dependent effects.
Metabolic Pathways
As an IMPDH inhibitor, this compound is involved in the purine biosynthesis pathway . It may interact with other enzymes or cofactors in this pathway, potentially affecting metabolic flux or metabolite levels.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
BMS 566419 est synthétisé par une série de réactions chimiques impliquant des dérivés d’acridoneLa synthèse implique généralement l’utilisation de réactifs tels que la pipérazine, la pyridine et des composés fluorés dans des conditions contrôlées .
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques de BMS 566419 ne soient pas largement documentées, la synthèse suit probablement les pratiques standard de fabrication pharmaceutique. Cela comprend la synthèse chimique à grande échelle, la purification par cristallisation ou chromatographie et un contrôle qualité rigoureux pour garantir la pureté et la puissance du produit final .
Analyse Des Réactions Chimiques
Types de réactions
BMS 566419 subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs tels que le fluor et la pipérazine. Ces réactions sont cruciales pour modifier le composé afin d’améliorer son activité biologique et ses propriétés pharmacocinétiques .
Réactifs et conditions courants
Les réactifs courants utilisés dans la synthèse et la modification de BMS 566419 comprennent :
- Pipérazine
- Pyridine
- Composés fluorés
- Divers solvants tels que le diméthylsulfoxyde (DMSO) et l’acide chlorhydrique (HCl)
Les réactions sont généralement effectuées à des températures et des pressions contrôlées afin d’assurer des rendements et une pureté optimaux .
Principaux produits formés
Les principaux produits formés à partir des réactions impliquant BMS 566419 sont principalement des dérivés ayant une activité inhibitrice accrue contre l’IMPDH. Ces dérivés sont testés pour leur efficacité à inhiber la prolifération des cellules immunitaires et à réduire l’inflammation .
Applications de la recherche scientifique
BMS 566419 a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé outil pour étudier l’inhibition de la déshydrogénase de l’inosine monophosphate et ses effets sur la synthèse des nucléotides.
Biologie : Investigué pour son rôle dans la modulation de la prolifération et de la fonction des cellules immunitaires.
Médecine : Exploré comme agent thérapeutique potentiel pour des affections telles que l’arthrite et le rejet de greffe en raison de ses propriétés anti-inflammatoires et immunosuppressives.
Industrie : Utilisé dans le développement de nouveaux médicaments ciblant la déshydrogénase de l’inosine monophosphate et les voies associées
Comparaison Avec Des Composés Similaires
Composés similaires
Mycophénolate mofétil (MMF) : Un autre inhibiteur de la déshydrogénase de l’inosine monophosphate utilisé en milieu clinique pour ses propriétés immunosuppressives.
Ribavirine : Un médicament antiviral qui inhibe également la déshydrogénase de l’inosine monophosphate, bien que son utilisation principale soit le traitement des infections virales.
Unicité de BMS 566419
BMS 566419 est unique en raison de sa structure à base d’acridone, qui fournit un mécanisme d’inhibition distinct et potentiellement des propriétés pharmacocinétiques différentes par rapport aux autres inhibiteurs de la déshydrogénase de l’inosine monophosphate. Ses modifications spécifiques améliorent sa puissance et sa sélectivité, ce qui en fait un composé précieux pour la recherche et les applications thérapeutiques potentielles .
Propriétés
IUPAC Name |
N-[2-[6-(4-ethylpiperazin-1-yl)pyridin-3-yl]propan-2-yl]-2-fluoro-9-oxo-10H-acridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30FN5O2/c1-4-33-11-13-34(14-12-33)25-10-9-18(17-30-25)28(2,3)32-27(36)20-16-24-21(15-22(20)29)26(35)19-7-5-6-8-23(19)31-24/h5-10,15-17H,4,11-14H2,1-3H3,(H,31,35)(H,32,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEVJUIZOZCFECP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC=C(C=C2)C(C)(C)NC(=O)C3=C(C=C4C(=C3)NC5=CC=CC=C5C4=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30FN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
566161-24-8 | |
| Record name | BMS-566419 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0566161248 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BMS-566419 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9688E11ZQ0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



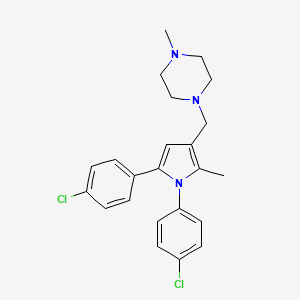
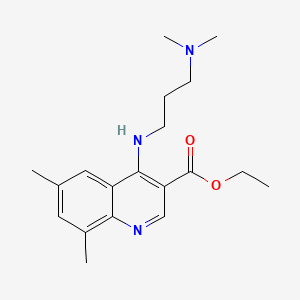
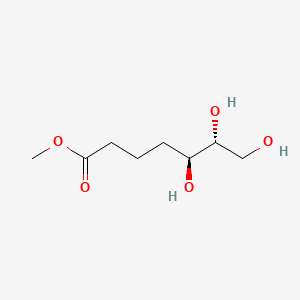
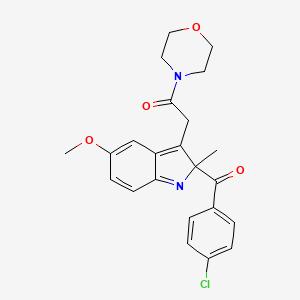
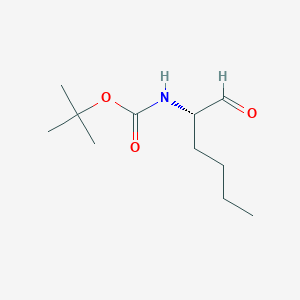
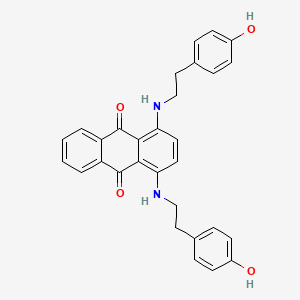
![2-(4-(4-chlorophenoxy)phenyl)-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B1667154.png)
![2-[(2-Benzothiazolyl)methylthio]-4-methylpyrimidine](/img/structure/B1667155.png)
